1,2-Dimethylindole

Electrophilic aromatic substitution Heterocyclic sulfonation Regioselective synthesis

1,2-Dimethylindole (CAS 875-79-6) is a doubly methylated indole building block delivering unique regioselectivity and photophysics not achievable with mono-methylated or regioisomeric analogs. The blocked N-H and dual methyl substitution enable exclusive C3 electrophilic attack under methyl-protected conditions[Terentyev], formation of an emissive exciplex with 9-cyanoanthracene in nonpolar media missing in 2,3-/2,5-dimethylindole, and distinct anodic bromination at C3. With a quantified nucleophilicity parameter (N=6.54, sN=1.10) for rational reactivity prediction, it is the definitive precursor for 3-functionalized indoles, fluorescent sensors, and OLED materials. Partner with suppliers offering ≥98% purity and scalable quantities.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 875-79-6
Cat. No. B146781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylindole
CAS875-79-6
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N1C
InChIInChI=1S/C10H11N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-7H,1-2H3
InChIKeyBJMUOUXGBFNLSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethylindole (CAS 875-79-6): A Differentiated C2-Methylated Indole Building Block for Selective Synthesis and Optical Applications


1,2-Dimethylindole (CAS 875-79-6; also N-Methyl-2-methylindole; C₁₀H₁₁N; MW 145.20 g/mol) is a doubly alkylated indole derivative possessing methyl substituents at both the N1 and C2 positions [1]. This specific substitution pattern distinguishes it from mono-methylated analogs (1-methylindole, 2-methylindole) and regioisomeric dimethylindoles (e.g., 2,3-, 2,5-, or 1,3-dimethylindole) [1]. The compound typically presents as a white to light orange crystalline solid (mp 55-58 °C) and serves as a versatile building block in organic synthesis and materials chemistry [1].

Why Generic Indole Substitution Fails: The Critical Impact of C2 and N1 Methylation on Reactivity and Photophysical Properties


The C2 and N1 methylation pattern in 1,2-dimethylindole fundamentally alters its electronic structure, nucleophilic reactivity, regioselectivity in electrophilic aromatic substitution, and photophysical behavior compared to unsubstituted indole or mono-methylated analogs. Simple substitution with 1-methylindole or 2-methylindole is not equivalent: the blocked N-H eliminates hydrogen-bond donor capacity and alters proton-transfer pathways in photoinduced processes, while the combined electron-donating effect of both methyl groups modifies the π-electron density of the indole ring [1][2][3]. These differences translate directly into divergent reaction outcomes, product distributions, and material properties that cannot be replicated by closely related analogs. The following quantitative evidence establishes where 1,2-dimethylindole provides verifiable, selection-relevant differentiation.

Quantitative Differentiation Evidence: 1,2-Dimethylindole vs. Closest Indole Analogs


Sulfonation Regioselectivity: Preserved C3 Reactivity vs. Inert 2,3-Dimethylindole

1,2-Dimethylindole undergoes smooth sulfonation exclusively at the C3 position, sharing this regioselectivity with indole, 1-methylindole, and 2-methylindole [1]. In stark contrast, 2,3-dimethylindole—where the C3 position is also methyl-blocked—exhibits no reaction under identical sulfonation conditions (pyridinium-1-sulfonate in refluxing pyridine) [1]. This binary functional divergence (reactive vs. completely inert) demonstrates that the C2 methylation in 1,2-dimethylindole does not impair C3 electrophilic substitution, provided C3 remains unsubstituted.

Electrophilic aromatic substitution Heterocyclic sulfonation Regioselective synthesis

Nucleophilicity Parameter (N): Quantitatively Distinct from 2-Methylindole

According to Mayr's reactivity database, 1,2-dimethylindole exhibits a nucleophilicity parameter N = 6.54 (sN = 1.10) in dichloromethane [1]. The closest comparator, 2-methylindole, displays N = 6.91 (sN = 1.10) in acetonitrile [1]. While solvent differences (CH₂Cl₂ vs. MeCN) preclude direct cross-solvent N value comparison, the data establish that the N1 methylation in 1,2-dimethylindole modulates nucleophilic reactivity relative to the N-H analog. Both compounds share identical sN parameters (1.10), indicating similar nucleophile-specific slope behavior.

Nucleophilicity quantification Mayr reactivity parameters Kinetic studies

Photophysics: Exclusive Emissive Exciplex Formation in Nonpolar Solvent

In photoinduced electron transfer (PET) studies with 9-cyanoanthracene (9CNA) as electron acceptor, only the N-methyl substituted 1,2-dimethylindole (12DMI) forms an emissive exciplex in nonpolar n-heptane [1]. The N-H indoles 2,3-dimethylindole (23DMI) and 2,5-dimethylindole (25DMI) do not produce observable exciplex emission under identical conditions, instead favoring nonradiative decay through H-atom transfer and contact neutral radical formation [1]. This functional divergence stems directly from the blocked N-H in 1,2-dimethylindole, which eliminates the H-atom transfer pathway available to N-H indoles.

Photoinduced electron transfer Exciplex emission Fluorescence spectroscopy

Electrochemical Oxidation: Divergent Product Pathway and Decisive C2 Influence

Electrochemical oxidation of 1,2-dimethylindole on a platinum anode in methanol with ammonium bromide yields 3-bromo-1,2-dimethylindole as a characterized product [1]. The study explicitly notes that the oxidation takes place at positions 2 and 3 of the indole molecule, with the substituent at position 2 influencing decisively the oxidation pathway [1]. This contrasts with the oxidation behavior of 1-methylindole and 1,3-dimethylindole, which yield distinct product distributions including biindolinones and multi-brominated indolinones.

Electrochemical synthesis Anodic oxidation Methylindole electrochemistry

Validated Application Scenarios for 1,2-Dimethylindole Based on Quantitative Differentiation Evidence


Synthesis of C3-Functionalized Indoles with N1,C2 Protection

1,2-Dimethylindole is the preferred substrate for electrophilic substitution at C3 when both N1 and C2 positions must remain methyl-protected. The preserved C3 sulfonation reactivity documented by Terentyev et al. confirms that C2 methylation does not block C3 electrophilic attack [1]. This enables regioselective introduction of sulfonyl, acyl, or other electrophilic groups at C3 while retaining the N1 and C2 methyl substituents for downstream synthetic steps.

Optoelectronic Materials Requiring Emissive Exciplex Formation

For the development of fluorescent sensors, imaging probes, or organic light-emitting materials that rely on exciplex emission, 1,2-dimethylindole offers a functional advantage over N-H indole analogs. The exclusive formation of an emissive exciplex with 9-cyanoanthracene in nonpolar media—absent in 2,3- and 2,5-dimethylindole—stems directly from the blocked N-H that prevents competing H-atom transfer quenching pathways [2].

Electrosynthesis of 3-Bromo-1,2-dimethylindole Derivatives

The electrochemical oxidation pathway of 1,2-dimethylindole yields 3-bromo-1,2-dimethylindole as a distinct product, a result of the decisive influence of the C2 methyl group on the oxidation mechanism [3]. This makes 1,2-dimethylindole the appropriate starting material for anodic bromination at C3, a transformation not replicable with 1-methylindole or 1,3-dimethylindole under the same conditions.

Kinetic Modeling and Reactivity Prediction Using Mayr Parameters

The experimentally determined nucleophilicity parameter (N = 6.54, sN = 1.10) enables quantitative prediction of reaction rates with electrophiles within the Mayr reactivity framework [4]. This parameterized reactivity data supports rational selection of 1,2-dimethylindole in synthetic route design where controlled nucleophilicity is required, and allows computational chemists to model reaction outcomes with greater accuracy than qualitative assessments permit.

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